molecular formula C6H8N2O3S2 B2364265 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1lambda6-thiolane-1,1-dione CAS No. 869464-89-1

3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B2364265
CAS No.: 869464-89-1
M. Wt: 220.26
InChI Key: WFADEPCKDGPHSQ-UHFFFAOYSA-N
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Description

3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,1-dioxidotetrahydrothien-3-ylamine with a suitable thiocarbonyl compound in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dioxidotetrahydrothien-3-ylamine
  • 3-(1,1-Dioxidotetrahydrothien-3-yl)-1,2,4-oxadiazole
  • 5-(1,1-Dioxidotetrahydrothien-3-yl)-1,2,4-triazole

Uniqueness

3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1lambda6-thiolane-1,1-dione is unique due to its specific combination of sulfur and nitrogen atoms within the oxadiazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

5-(1,1-dioxothiolan-3-yl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S2/c9-13(10)2-1-4(3-13)5-7-8-6(12)11-5/h4H,1-3H2,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFADEPCKDGPHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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